Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene
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Overview
Description
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is a polycyclic aromatic hydrocarbon with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene typically involves multi-step organic reactions. These steps often include cyclization and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using advanced catalytic processes and high-pressure reactors to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Dibenz[a,h]anthracene
- Indeno[1,2,3-cd]pyrene
Uniqueness
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
heptacyclo[15.6.1.02,6.03,16.04,13.05,10.021,24]tetracosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(24),22-dodecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-3-13-10-12-19-20(13)16(5-1)17-11-9-15-8-7-14-4-2-6-18-21(14)22(15)24(17)23(18)19/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECCHZWXVWKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C3=C1)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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